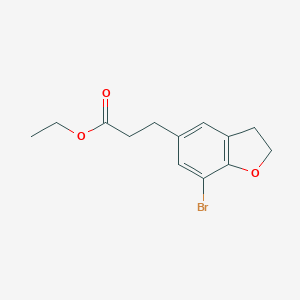

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPEIYBFPORDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447419 |

Source

|

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-67-8 |

Source

|

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS 196597-67-8

An In-Depth Technical Guide to Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8)

Abstract

This compound is a specialized chemical intermediate, distinguished by its functionalized dihydrobenzofuran core. This scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It details the compound's physicochemical properties, outlines a representative synthetic pathway, and demonstrates its application as a versatile building block in the synthesis of more complex molecular architectures. Emphasis is placed on the strategic rationale behind synthetic choices and detailed, field-proven protocols to ensure reproducibility and underscore the compound's value in discovery chemistry.

Introduction: The Significance of a Versatile Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous compounds with diverse pharmacological activities.[1][2] Molecules incorporating this core have been investigated for applications ranging from anticancer and anti-inflammatory agents to treatments for central nervous system disorders.[3][4] this compound (CAS 196597-67-8) emerges as a key intermediate, offering multiple reaction sites for molecular elaboration.

The strategic placement of three distinct functional groups—a bromo group on the aromatic ring, an ethyl propanoate side chain, and the dihydrofuran ether linkage—provides a rich platform for synthetic diversification. The bromo atom serves as a handle for cross-coupling reactions, the ester can be modified into a variety of functional groups, and the dihydrofuran ring imparts specific conformational constraints. While noted as an intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for treating overactive bladder, its utility extends to the development of novel analogues and other exploratory drug candidates.[5][6]

This document serves as a senior-level guide to the synthesis and application of this valuable building block.

Physicochemical Properties and Data

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 196597-67-8 | [7][8] |

| Molecular Formula | C13H15BrO3 | [7][8] |

| Molecular Weight | 299.16 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 7-Bromo-2,3-dihydro-5-benzofuranpropanoic Acid Ethyl Ester | [7] |

| Boiling Point | 374.5°C at 760 mmHg | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [10] |

Synthesis of the Core Intermediate

The synthesis of this compound is not widely detailed in the literature. Therefore, a robust and logical pathway is proposed here, based on established organic chemistry principles, starting from commercially available 2,3-dihydrobenzofuran.

Strategic Rationale

The proposed three-step synthesis is designed for regiochemical control.

-

Friedel-Crafts Acylation: We first introduce a carbonyl group at the C5 position, which is the most electronically activated site for electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring system.

-

Bromination: Subsequent bromination is directed to the C7 position, ortho to the ether oxygen and meta to the deactivating acyl group, ensuring high regioselectivity.

-

Chain Elongation (Wittig Reaction): A Wittig reaction provides a reliable method for converting the ketone into an alkene, followed by reduction and esterification to yield the final propanoate chain.

Synthetic Workflow Diagram

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0°C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM (3x volume).

-

Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran, which can be purified by column chromatography.

Scientist's Note: The use of AlCl3 as a Lewis acid catalyst is standard for Friedel-Crafts reactions. Performing the addition at 0°C helps to control the exothermicity and minimize side reactions. The C5 position is preferentially acylated due to electronic activation from the ether oxygen.

Step 2: Bromination of 5-Acetyl-2,3-dihydrobenzofuran

-

Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (10 mL/mmol).

-

To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the mixture for 2-3 hours. The reaction progress can be monitored by the disappearance of the bromine color and TLC analysis.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

-

Extract the product with ethyl acetate (3x volume). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 5-acetyl-7-bromo-2,3-dihydrobenzofuran.

Scientist's Note: The acetyl group at C5 is a meta-director and deactivating, while the ether oxygen at C1 is an ortho-, para-director and activating. The combined directing effects strongly favor bromination at the C7 position.

Step 3 & 4: Horner-Wadsworth-Emmons Reaction and Reduction

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF under nitrogen at 0°C.

-

Add triethyl phosphonoacetate (1.2 eq) dropwise and stir for 30 minutes until hydrogen evolution ceases.

-

Add a solution of 5-acetyl-7-bromo-2,3-dihydrobenzofuran (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated NH4Cl solution and extract with ethyl acetate. Wash with brine, dry, and concentrate. The crude product is ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate.

-

Dissolve the crude acrylate in ethanol and add 10% Palladium on carbon (5 mol%).

-

Hydrogenate the mixture under a balloon of H2 at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite, and concentrate the filtrate to yield the final product, this compound. Purify via silica gel chromatography.

Application in Advanced Synthesis

The title compound is a powerful intermediate. Its utility can be demonstrated by outlining its conversion into a precursor suitable for coupling with amine-containing fragments, a common strategy in drug development.

Objective and Strategy

The goal is to transform the ethyl propanoate side chain into a 2-bromoethyl group, creating an electrophilic site for nucleophilic substitution. This mirrors the structure of key intermediates used in the synthesis of Darifenacin and its analogs.[11] The 7-bromo position is retained, offering an orthogonal site for later-stage diversification via cross-coupling chemistry.

-

Ester Reduction: The ethyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

-

Alcohol Bromination: The resulting alcohol is converted into an alkyl bromide, a potent electrophile, using a standard brominating agent such as phosphorus tribromide (PBr3).

Application Workflow Diagram

Detailed Experimental Protocol

Step 1: Reduction of the Ethyl Ester

-

To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol.

Scientist's Note: LiAlH4 is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The careful, sequential quenching is critical for safety and to produce an easily filterable aluminum salt precipitate.

Step 2: Bromination of the Primary Alcohol

-

Dissolve the alcohol from the previous step (1.0 eq) in dry DCM at 0°C under a nitrogen atmosphere.

-

Add phosphorus tribromide (PBr3, 0.5 eq) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture at 0°C for 2 hours.

-

Carefully pour the reaction mixture into ice-cold water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solution to give the final product, 5-(3-bromopropyl)-7-bromo-2,3-dihydro-1-benzofuran.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[9][12][13]

| Hazard Class | Statement |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. |

| Fire | Use standard extinguishing media. Vapors may form explosive mixtures with air upon intense heating. |

This is not an exhaustive list. Always consult the full SDS provided by the supplier.

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules. The synthetic routes and applications detailed in this guide underscore its potential in accelerating discovery programs, particularly in the search for novel therapeutics targeting a wide array of biological systems. The methodologies presented are designed to be both instructive and practical, enabling researchers to leverage this intermediate to its full potential.

References

- Synthesis/Isolation of darifenacin hydrobromide by-products. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- Darifenacin synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.).

- Srinivas, K., et al. (2017). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Kathmandu University Journal of Science, Engineering and Technology, 13(1), 36-44.

- Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011).

- Process for preparation of darifenacin and intermediates used in the process. (2010).

- This compound CAS 196597-67-8. (n.d.). BOC Sciences.

- 196597-67-8, Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)

- Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)

- SAFETY D

- Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)

- Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)

- SAFETY D

- SAFETY D

- Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)

- 7-Bromo-2,3-dihydro-1-benzofuran. (n.d.). Chemsrc.

- 14059-52-0. (n.d.). Guidechem.

- 196597-67-8|Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)

- GHS 11 (Rev.11) SDS Word 下载CAS: 196597-67-8. (n.d.). XiXisys.

- Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxyl

- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.).

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).

-

Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furobenzofuran derivatives. (n.d.). Arabian Journal of Chemistry.

- Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (n.d.).

- 3-ethyl hexahydro-3H-benzofuran-2-one, 54491-17-7. (n.d.). The Good Scents Company.

- Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (n.d.).

- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.

- Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-63.

- 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. (n.d.). PubChem.

- 150612-59-2|Ethyl 5-bromo-3-methylbenzofuran-2-carboxyl

- Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 196597-67-8 Name: [xixisys.com]

- 10. This compound CAS#: 196597-67-8 [chemicalbook.com]

- 11. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

physical and chemical properties of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a bromo substituent and an ethyl propanoate side chain at specific positions on the dihydrobenzofuran ring system offers a unique combination of lipophilicity, hydrogen bonding potential, and reactive sites for further chemical modification. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, and key analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel benzofuran-based compounds in therapeutic development.

Molecular Structure and Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in biological systems and inform the design of experimental protocols.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can predict its key properties based on its structural similarity to other well-characterized benzofuran derivatives and related esters.

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| CAS Number | 196597-67-8[2][3] | A unique numerical identifier assigned to this specific chemical substance. |

| Molecular Formula | C13H15BrO3[2][3] | Derived from its chemical structure. |

| Molecular Weight | 299.16 g/mol [2][3] | Calculated from the atomic weights of its constituent atoms. |

| Appearance | White Solid[3] | As listed by a commercial supplier. The solid state at room temperature is expected for a molecule of this size and polarity. |

| Melting Point | Not available. Predicted to be in the range of 50-100 °C. | Similar substituted benzofurans, such as ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, have a reported melting point of 93–94 °C.[4] The exact melting point will be influenced by the crystal lattice energy. |

| Boiling Point | Not available. Predicted to be >300 °C at atmospheric pressure. | The boiling point of ethyl 3-phenylpropanoate is 247-249 °C.[5] The larger and more polar benzofuran ring, along with the bromine atom, would significantly increase the boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The ethyl ester and the aromatic ring contribute to its lipophilicity, while the ether and carbonyl oxygens provide some polarity. Its insolubility in water is a common characteristic of many organic compounds of this nature. |

Predicted Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are predicted spectral features based on the analysis of related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydrofuran ring, and the ethyl propanoate side chain. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic, dihydrofuran, and ester carbons will be in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propanoate side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching of the ether and ester groups, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established synthetic strategies for benzofuran derivatives. A plausible and efficient synthetic route would involve the construction of the 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate core followed by selective bromination.

Proposed Synthetic Workflow

A logical synthetic approach would be a multi-step process, likely commencing with a Friedel-Crafts acylation or a Heck reaction to introduce the propanoate side chain onto the 2,3-dihydro-1-benzofuran scaffold, followed by a regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations and Rationale

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a robust method for introducing acyl groups onto aromatic rings.[6][7] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with propionyl chloride would likely lead to the formation of an intermediate ketone, which would then need to be reduced and esterified to yield the desired propanoate side chain. The regioselectivity of the acylation would be directed by the activating effect of the dihydrofuran ring.

-

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful and versatile method for the formation of carbon-carbon bonds.[8][9][10][11][12] Reacting a halogenated 2,3-dihydro-1-benzofuran with ethyl acrylate in the presence of a palladium catalyst and a base would directly install the ethyl propanoate side chain. This method often offers high yields and good functional group tolerance.[8]

-

Bromination: The final step would involve the regioselective bromination of the benzofuran ring. The directing effects of the existing substituents will be crucial in achieving the desired 7-bromo isomer. N-Bromosuccinimide (NBS) is a common and milder reagent for benzylic and allylic bromination, but for aromatic bromination, molecular bromine in a solvent like acetic acid is often employed. The synthesis of the similar Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate from a non-brominated precursor using bromine in acetic acid has been reported, suggesting this is a viable approach.[13]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. This self-validating system ensures the reliability of subsequent biological and pharmacological studies.

Caption: Analytical workflow for the characterization of this compound.

Step-by-Step Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and identify the positions of the protons and carbons.

-

Methodology: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The IR spectrum should be recorded over the range of 4000-400 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength.

-

Stability and Storage

The stability of brominated aromatic compounds is generally good under standard laboratory conditions. However, proper storage is crucial to prevent degradation over time.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, bases, and metals.[14][15] For long-term storage, refrigeration is recommended.

-

Potential Degradation Pathways: Potential degradation could occur through hydrolysis of the ester functionality, particularly in the presence of moisture and acidic or basic conditions. Exposure to strong light could potentially lead to the formation of radical species.

Potential Applications in Drug Discovery

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16] The title compound, with its specific substitution pattern, could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reported use as a receptor agonist and a therapeutic agent for sleep disorders suggests its potential interaction with specific biological targets.[3] Further research into its biological activity is warranted.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic strategy, and a robust analytical workflow for its characterization. By understanding these fundamental aspects, researchers are better equipped to synthesize, purify, and evaluate this and related benzofuran derivatives for their potential as novel therapeutic agents.

References

- Kim, S. et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. [Link]

-

MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

University of California, Riverside. (n.d.). Bromine. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

LookChem. (2025). ethyl 3-phenylpropanoate - 2021-28-5. [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Providence College. (n.d.). Bromine in orgo lab SOP. [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. [Link]

-

PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Reddit. (2025). Storage of bromine and chemicals?. [Link]

-

Sciencemadness Discussion Board. (2006). Single Use Bromine Storage. [Link]

-

Royal Society of Chemistry. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. [Link]

-

Chemical Synthesis Database. (2025). ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-disubstituted benzofurans on solid-support. [Link]

-

ResearchGate. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

-

Crystle Chemipharma. (n.d.). Ethyl 2-Bromo Propionate. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

National Institutes of Health. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. ehs.providence.edu [ehs.providence.edu]

- 16. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, a significant heterocyclic compound. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific principles, elucidating the molecule's structure, synthesis, and its crucial role in the development of therapeutic agents.

Molecular Architecture and Physicochemical Properties

This compound is a substituted dihydrobenzofuran derivative. The core of the molecule is a bicyclic system where a benzene ring is fused to a dihydrofuran ring. This fundamental structure is further functionalized with a bromine atom at the 7-position and an ethyl propanoate group at the 5-position.

Structural Elucidation

The molecular structure dictates the reactivity and biological interactions of the compound. The dihydrobenzofuran core provides a rigid scaffold, while the bromo and ethyl propanoate substituents introduce specific electronic and steric properties that are crucial for its utility in synthesis.

Key Structural Features:

-

Dihydrobenzofuran Core: A planar aromatic benzene ring fused to a non-aromatic, five-membered dihydrofuran ring. This imparts a degree of conformational rigidity.

-

Bromine Substituent: Located at the 7-position of the benzofuran ring, the bromine atom is an electron-withdrawing group that influences the electron density of the aromatic ring and serves as a key handle for further chemical transformations.

-

Ethyl Propanoate Side Chain: Attached at the 5-position, this flexible side chain contains an ester functional group, which can be a site for hydrolysis or other modifications.

Physicochemical Data Summary

A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 196597-67-8 | [1] |

| Molecular Formula | C₁₃H₁₅BrO₃ | [1] |

| Molecular Weight | 299.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | [2] |

Synthesis and Mechanistic Insights: A Proposed Pathway

The proposed synthesis is a multi-step process starting from the commercially available Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is an illustrative example based on established chemical principles for similar transformations.

Materials:

-

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

-

Acetic Acid (glacial)

-

Bromine (Br₂)

-

Sodium Sulfite (aqueous solution, 15%)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate in glacial acetic acid. Cool the solution to 15-20°C in an ice bath.

-

Bromination: Prepare a solution of bromine in acetic acid. Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 20°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add the reaction mixture to a pre-cooled aqueous solution of sodium sulfite to quench the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: It is a polar protic solvent that can solubilize the starting material and is relatively inert to bromine under the reaction conditions.

-

Controlled Temperature: Electrophilic aromatic bromination is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.

-

Sodium Sulfite Quench: Sodium sulfite is a reducing agent that effectively neutralizes any unreacted bromine, making the work-up safer and preventing further reactions.

Spectroscopic Characterization: The Molecular Fingerprint

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure and known data for similar benzofuran derivatives allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the 4- and 6-positions of the benzofuran ring. The exact chemical shifts and coupling constants would depend on the electronic environment.

-

Dihydrofuran Protons: Two triplets in the upfield region, corresponding to the two methylene groups (-CH₂-) of the dihydrofuran ring. The protons at C2 (adjacent to the oxygen) would be expected at a lower field (around δ 4.5 ppm) than the protons at C3 (around δ 3.2 ppm).

-

Ethyl Propanoate Protons: A quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) characteristic of an ethyl ester. Additionally, two triplets corresponding to the methylene groups of the propanoate side chain.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine (C7) would be expected at a lower field compared to the other aromatic carbons.

-

Dihydrofuran Carbons: Two signals for the methylene carbons of the dihydrofuran ring (typically δ 20-80 ppm).

-

Ester Carbonyl: A signal in the downfield region (δ 170-180 ppm) corresponding to the carbonyl carbon of the ester.

-

Ethyl and Propanoate Carbons: Signals for the carbons of the ethyl group and the propanoate side chain in the upfield region.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Absorption bands corresponding to the ether linkage in the dihydrofuran ring and the ester group.

-

Aromatic C-H and C=C Stretches: Characteristic absorption bands in the aromatic region.

-

Aliphatic C-H Stretches: Absorption bands for the methylene and methyl groups of the side chain and the dihydrofuran ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propanoate side chain.

Role in Drug Discovery and Development: An Intermediate to Ramelteon

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ramelteon .[][] Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[][]

Caption: Role of the title compound as a key intermediate in the synthesis of Ramelteon.

The synthesis of complex drug molecules like Ramelteon often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. This compound represents a crucial building block containing the dihydrobenzofuran core, which is a common motif in many biologically active compounds. The bromine atom and the ethyl propanoate group in this intermediate provide the necessary functionalities for subsequent reactions to build the final drug structure.

The broader class of dihydrobenzofuran derivatives has been investigated for a range of biological activities, including as agonists for various receptors, highlighting the importance of this structural scaffold in medicinal chemistry.[6][7]

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its well-defined structure, with multiple functional groups, makes it a versatile intermediate for organic synthesis. While detailed experimental data is proprietary, a logical and scientifically grounded understanding of its properties, synthesis, and characterization can be established through the analysis of related compounds and established chemical principles. Its pivotal role as a precursor to the sleep-promoting agent Ramelteon underscores its importance in the ongoing quest for novel and effective therapeutics.

References

-

PubMed. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

-

ACS Publications. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ChemBK. Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

Sources

- 1. Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propanoate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 6. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Mechanistic Exploration of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities range from anti-inflammatory and anticancer to antiviral and antibacterial, underscoring the versatility of this heterocyclic system in drug design.[3][4][5] Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a synthetic derivative of this class. While direct, in-depth studies on its specific mechanism of action are not extensively published, its structural features, coupled with the known pharmacology of related dihydrobenzofuran compounds, allow for the formulation of a compelling, testable hypothesis regarding its biological function.

This technical guide presents a hypothesized mechanism of action for this compound, drawing parallels with the established activities of similar molecules. We will delve into a plausible signaling pathway, provide detailed experimental protocols for its validation, and offer insights into the causality behind these experimental choices. This document is intended to serve as a foundational resource for researchers investigating this compound and similar derivatives, guiding future studies and supporting the broader endeavor of novel therapeutic discovery.

Hypothesized Mechanism of Action: A Focus on Anti-Inflammatory Pathways

Based on the recurrent anti-inflammatory properties observed in the 2,3-dihydrobenzofuran class, we propose that this compound functions as a modulator of key inflammatory mediators. Specifically, we hypothesize that the compound inhibits the enzymatic activity of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.[6] This hypothesis is further supported by studies on other substituted benzofurans that demonstrate inhibitory effects on cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), both of which are central to the inflammatory response.[7]

The proposed mechanism is initiated by the passive diffusion of the compound across the cell membrane, owing to its favorable lipophilic characteristics. Inside the cell, it is hypothesized to bind to the active site of mPGES-1, preventing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory lipid mediator involved in pain, fever, and swelling. By inhibiting its synthesis, the compound would effectively dampen the inflammatory response.

The presence of the bromine atom on the benzofuran ring may enhance the binding affinity and specificity of the compound for its target, a structure-activity relationship that has been observed in other fluorinated and brominated benzofuran derivatives with anti-inflammatory and anticancer properties.[7]

Visualizing the Proposed Signaling Pathway

Caption: Proposed inhibitory action on the mPGES-1 pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive picture of the compound's biological activity.

In Vitro mPGES-1 Enzyme Inhibition Assay

Rationale: This initial experiment directly assesses the compound's ability to inhibit the enzymatic activity of mPGES-1 in a cell-free system. This provides a direct measure of target engagement.

Protocol:

-

Reagents and Materials:

-

Human recombinant mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

This compound (test compound)

-

Positive control inhibitor (e.g., MK-886)

-

Assay buffer (e.g., potassium phosphate buffer with glutathione)

-

Prostaglandin E2 (PGE2) EIA Kit

-

-

Procedure:

-

Prepare a dilution series of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the mPGES-1 enzyme to each well.

-

Add the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Incubate the plate for a specified time (e.g., 60 seconds) at 4°C.

-

Stop the reaction by adding a stop solution (e.g., stannous chloride in ethanol).

-

Quantify the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Cellular Assay for PGE2 Production

Rationale: This experiment moves from a cell-free system to a more biologically relevant cellular context to confirm that the compound can penetrate cells and inhibit PGE2 production.

Protocol:

-

Cell Culture:

-

Use a relevant cell line, such as A549 human lung carcinoma cells or RAW 264.7 murine macrophages, which are known to express mPGES-1 upon stimulation.

-

Culture the cells to approximately 80% confluency in appropriate media.

-

-

Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

-

Perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Data Presentation

| Assay Type | Endpoint | Hypothesized Outcome for Test Compound |

| In Vitro Enzyme Assay | IC50 (mPGES-1) | Low micromolar to nanomolar range |

| Cellular PGE2 Assay | IC50 (PGE2 Production) | Dose-dependent reduction in PGE2 levels |

| Cell Viability Assay | % Viability | >90% at effective concentrations |

Western Blot Analysis for COX-2 and mPGES-1 Expression

Rationale: This experiment investigates whether the compound's effect is solely on enzyme activity or if it also affects the expression levels of the target enzymes.

Protocol:

-

Procedure:

-

Culture and treat the cells as described in the cellular PGE2 assay.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against mPGES-1, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine any changes in protein expression.

-

Experimental Workflow Diagram

Caption: A logical workflow for validating the proposed mechanism.

Broader Context and Alternative Mechanisms

While the inhibition of mPGES-1 presents a strong primary hypothesis, the diverse bioactivities of the 2,3-dihydrobenzofuran scaffold suggest that this compound may have a more complex pharmacological profile. Other potential mechanisms that warrant investigation include:

-

GPR119 Agonism: Some dihydrobenzofuran derivatives act as agonists for the G protein-coupled receptor 119 (GPR119), which is involved in glucose homeostasis.[8] This could be explored through cAMP accumulation assays in cells expressing GPR119.

-

Serotonin Receptor Modulation: The structural similarity to known serotonin receptor ligands suggests a potential interaction with 5-HT receptors, which could be investigated using radioligand binding assays.[9]

-

Anticancer Activity: The observed anticancer effects of related compounds could be due to the inhibition of signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.[7][10] This could be explored through proliferation assays and apoptosis markers in relevant cancer cell lines.

Conclusion

This compound belongs to a chemical class with a rich and diverse pharmacology. Based on the available literature for structurally related compounds, we have proposed a primary mechanism of action centered on the inhibition of the pro-inflammatory enzyme mPGES-1. The detailed experimental protocols provided in this guide offer a clear and robust pathway for validating this hypothesis. A thorough investigation of this compound, guided by the principles of scientific integrity and logical progression, holds the potential to uncover a novel therapeutic agent for inflammatory conditions. The exploration of alternative mechanisms will further enrich our understanding of its full pharmacological profile and potential clinical applications.

References

-

Pharmaffiliates. This compound. Available from: [Link]

-

ChemSrc. 196597-67-8 suppliers USA. Available from: [Link]

-

Bifulco, G. et al. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1245 (2016). Available from: [Link]

-

ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. Available from: [Link]

-

Nielsen, T. E. et al. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-262 (2017). Available from: [Link]

-

Al-Hourani, B. J. et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398 (2023). Available from: [Link]

-

Ye, X.-Y. et al. Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(10), 2266-2270 (2014). Available from: [Link]

-

Kumar, A. et al. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(10), 7069-7091 (2024). Available from: [Link]

-

International Journal of Scientific Development and Research. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR, 8(5) (2023). Available from: [Link]

-

Li, Y. et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28857 (2019). Available from: [Link]

-

Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2) (2016). Available from: [Link]

-

American Chemical Society. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(12), 13651–13681 (2024). Available from: [Link]

-

ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available from: [Link]

-

Elsevier. Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[11]benzofuran derivatives. Arabian Journal of Chemistry, 15(11), 104207 (2022). Available from: [Link]

-

Wikipedia. Substituted benzofuran. Available from: [Link]

-

National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28857 (2019). Available from: [Link]

-

PubChem. Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o342 (2013). Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o340–o341 (2013). Available from: [Link]

-

PLOS ONE. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS ONE, 6(4), e18963 (2011). Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate as a melatonin receptor agonist

An In-Depth Technical Guide to the Evaluation of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate as a Melatonin Receptor Agonist

This guide provides a comprehensive framework for the investigation of this compound as a potential agonist for melatonin receptors. It is intended for researchers, scientists, and drug development professionals with an interest in novel therapeutics for sleep and circadian rhythm disorders. This document will delve into the scientific rationale for targeting melatonin receptors, the structural basis for considering this specific benzofuran derivative, and a detailed experimental workflow for its pharmacological characterization.

Introduction: The Therapeutic Promise of Melatonin Receptor Agonism

Melatonin, a neurohormone primarily synthesized by the pineal gland, is a key regulator of the sleep-wake cycle and other circadian rhythms. Its physiological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[[“]][2] Both receptors are predominantly coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is fundamental to the chronobiotic effects of melatonin.

The development of melatonin receptor agonists has been a significant focus in medicinal chemistry, aiming to address a variety of sleep disorders.[4][5] These synthetic ligands are designed to mimic the effects of endogenous melatonin, offering the potential for improved pharmacokinetic and pharmacodynamic profiles.[5] Benzofuran derivatives have emerged as a promising class of compounds with demonstrated activity at melatonin receptors.[6][7][8] This guide focuses on a specific, yet uncharacterized, member of this family: this compound.

Compound Profile: this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 196597-67-8[9][10][11] |

| Molecular Formula | C13H15BrO3[9][10] |

| Molecular Weight | 299.16 g/mol [9] |

| Chemical Structure |  |

While specific synthetic routes for this exact compound are not extensively detailed in publicly available literature, its structural similarity to other benzofuran derivatives suggests that it can be synthesized using established organic chemistry methodologies.[12] One potential precursor is Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (CAS: 196597-66-7).[13]

Scientific Rationale: The Benzofuran Scaffold in Melatonin Receptor Ligand Design

The investigation of this compound as a melatonin receptor agonist is underpinned by extensive structure-activity relationship (SAR) studies on related benzofuran derivatives.[6][7][8] Research has shown that the benzofuran core can serve as a bioisostere for the indole nucleus of melatonin, providing a rigid scaffold for the presentation of key pharmacophoric features necessary for receptor binding and activation.

Key SAR insights for benzofuran-based melatonergic ligands include:

-

The C3 side chain: The nature and length of the substituent at the C3 position are critical for receptor interaction. An amide-containing side chain, as seen in melatonin, is often optimal, but other functionalities can also confer activity.

-

Substituents on the benzofuran ring: The position and nature of substituents on the aromatic portion of the benzofuran ring can significantly influence binding affinity and selectivity for MT1 versus MT2 receptors. For instance, halogenation has been shown to modulate the biological activity of benzofuran derivatives.[14]

The structure of this compound, featuring a propanoate side chain and a bromine atom on the benzofuran ring, presents a unique combination of these features, making it a compelling candidate for investigation as a novel melatonin receptor agonist.

Proposed Experimental Workflow for Pharmacological Characterization

To ascertain the melatonergic activity of this compound, a systematic pharmacological evaluation is required. The following sections detail the essential in vitro assays.

In Vitro Binding Assays: Determining Receptor Affinity

The initial step is to determine if the compound binds to MT1 and MT2 receptors and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose.[15][16][17]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, from the melatonin receptors.[18] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the binding affinity constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing either human MT1 or MT2 receptors.

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 75 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4).

-

A fixed concentration of 2-[¹²⁵I]iodomelatonin (e.g., 50-100 pM).

-

Increasing concentrations of the test compound (this compound) or a reference compound (melatonin).

-

Cell membranes (typically 5-20 µg of protein per well).

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled melatonin (e.g., 10 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays: Determining Agonist Activity

Once binding is confirmed, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. Since MT1 and MT2 receptors are Gαi-coupled, their activation leads to a decrease in intracellular cAMP levels.[2][3] A cAMP assay is therefore a suitable method to assess the functional activity of the test compound.[19][20][21]

Principle: In cells expressing MT1 or MT2, adenylyl cyclase is first stimulated with forskolin to raise basal cAMP levels. An agonist will then inhibit this forskolin-stimulated cAMP production. The magnitude of this inhibition is proportional to the agonist's efficacy, and the concentration required to produce 50% of the maximal effect is its potency (EC50).

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture:

-

Use HEK293 cells stably expressing either human MT1 or MT2 receptors.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the test compound or a reference agonist (melatonin).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[22]

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the log of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition of forskolin-stimulated cAMP levels (Emax).

-

Caption: Melatonin Receptor Signaling Pathway.

Data Interpretation and Expected Outcomes

The data from these experiments will provide a comprehensive pharmacological profile of this compound.

| Parameter | Description | Desired Outcome for an Agonist |

| Ki (nM) | Binding affinity for MT1 and MT2 receptors. | Low nanomolar or sub-nanomolar values, indicating high affinity. |

| EC50 (nM) | Potency in the functional cAMP assay. | Low nanomolar or sub-nanomolar values, indicating high potency. |

| Emax (%) | Maximal inhibition of forskolin-stimulated cAMP production. | A high percentage of inhibition, comparable to melatonin, indicating full agonism. |

| Selectivity | Ratio of Ki values (Ki MT2 / Ki MT1 or vice versa). | A ratio significantly different from 1 would indicate selectivity for one receptor subtype. |

A successful outcome would be for the compound to exhibit high affinity and potent agonist activity at both MT1 and MT2 receptors, similar to or exceeding that of melatonin.

Conclusion

Based on the established structure-activity relationships of benzofuran derivatives as melatonin receptor ligands, this compound represents a promising, yet unexplored, candidate for a novel melatonergic agent. The experimental framework detailed in this guide provides a robust and validated pathway for its comprehensive pharmacological characterization. The successful execution of these studies will elucidate the compound's affinity, potency, and efficacy at MT1 and MT2 receptors, thereby establishing its potential for further development as a therapeutic for circadian rhythm and sleep disorders.

References

- Consensus.

-

Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(20), 2931-2943. [Link]

-

Wallez, V., et al. (2002). Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands. Journal of Medicinal Chemistry, 45(13), 2788-2800. [Link]

-

Slominski, A. T., et al. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. International Journal of Molecular Sciences, 22(19), 10565. [Link]

-

ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... [Link]

-

QIAGEN. (n.d.). Melatonin Signaling. GeneGlobe. [Link]

-

Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

-

Sci-Hub. (n.d.). Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. [Link]

-

Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

-

Wallez, V., et al. (2002). Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry, 45(13), 2788-2800. [Link]

-

Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Cvijic, M. E., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Sugden, D., et al. (1993). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(5), 568-573. [Link]

-

St-Jean, J. R., et al. (2020). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. Journal of Medicinal Chemistry, 63(1), 321-334. [Link]

-

Jockers, R., et al. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? British Journal of Pharmacology, 154(6), 1182-1195. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

-

Spadoni, G., et al. (2006). Design and synthesis of benzofuranic derivatives as new ligands at the melatonin-binding site MT3. Bioorganic & Medicinal Chemistry, 14(15), 5194-5204. [Link]

-

ResearchGate. (n.d.). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of melatonin analogues. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6299. [Link]

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

-

ChemBK. (n.d.). Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

-

Williams, T. M., et al. (2016). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. Pharmacotherapy, 36(9), 1027-1038. [Link]

-

MDPI. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. [Link]

-

ResearchGate. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

-

ResearchGate. (n.d.). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease [mdpi.com]

- 4. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chembk.com [chembk.com]

- 11. 196597-67-8|Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoate|BLD Pharm [bldpharm.com]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 22. resources.revvity.com [resources.revvity.com]

solubility and stability of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

An In-depth Technical Guide to the Solubility and Stability Assessment of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Two of the most fundamental hurdles are solubility and stability. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body, or if it degrades before it can exert its pharmacological effect.

This guide is structured to provide researchers, particularly those in medicinal chemistry and early-stage drug development, with a robust framework for evaluating This compound (Compound A) . While specific experimental data for this exact molecule is not publicly available, the protocols and principles detailed herein represent the gold-standard methodologies that our teams apply to novel chemical entities.

Compound Overview and Physicochemical Profile

Compound A , identified by its CAS Number 196597-67-8, is a substituted dihydrobenzofuran derivative.[1][2][3] Its potential application as a therapeutic agent for sleep disorders underscores the importance of its developability characteristics.[1] A foundational understanding begins with its basic physicochemical properties, which are crucial for designing relevant experiments.

Table 1: Physicochemical Properties of Compound A

| Property | Value | Source |

| IUPAC Name | This compound | Pharmaffiliates[1] |

| CAS Number | 196597-67-8 | Pharmaffiliates[1] |

| Molecular Formula | C₁₃H₁₅BrO₃ | ChemBK[2] |

| Molecular Weight | 299.16 g/mol | Pharmaffiliates[1] |

| Predicted LogP | Not available; structural analogs suggest moderate lipophilicity. | N/A |

| Key Structural Features | - Ethyl ester (potential hydrolysis liability)- Dihydrobenzofuran core (potential oxidative liability)- Brominated aromatic ring | N/A |

Solubility Assessment: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] We must assess this property under various conditions to predict its behavior in the gastrointestinal tract and support formulation development. We will employ two complementary methods: a high-throughput kinetic assay for early-stage screening and the gold-standard thermodynamic (shake-flask) method for definitive characterization.[4][5]

Kinetic Solubility Workflow (Nephelometric Method)

This assay is designed for rapid, early-stage assessment. It measures the point at which the compound precipitates from a solution when added from a DMSO stock, which is not a true equilibrium state but provides a vital rank-ordering tool.

-

Stock Solution Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of Compound A in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense a serial dilution of the DMSO stock solution into a 96-well microtiter plate.

-

Assay Execution: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, inducing precipitation.

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

-

Causality Note: The use of DMSO is a standard practice for high-throughput screening, but it's crucial to recognize that this can sometimes create supersaturated, non-equilibrium solutions, leading to an overestimation of true solubility.[5] This is why the thermodynamic method is essential for confirmation.

Thermodynamic Solubility Workflow (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is considered the definitive standard.[4][5] It measures the concentration of a saturated solution after a prolonged incubation period, allowing the solid and solution phases to reach equilibrium.

-